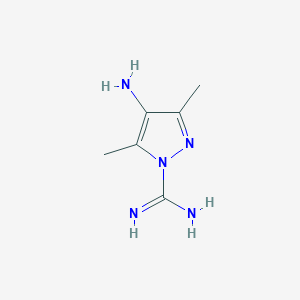![molecular formula C8H10ClN3 B12872567 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines
Vorbereitungsmethoden
The synthesis of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 2-bromo-5-iodopyridine with a suitable amine under basic conditions to form the pyrrolopyridine core.
Analyse Chemischer Reaktionen
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also have a bicyclic structure and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridines: These derivatives are potent inhibitors of FGFRs and have been studied for their anticancer properties.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones:
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H |
InChI-Schlüssel |
VSUPHMXLXWPLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CN=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)





![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)




